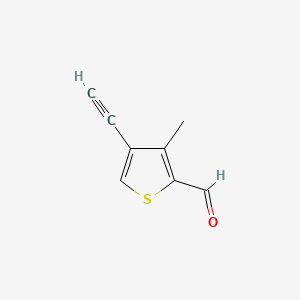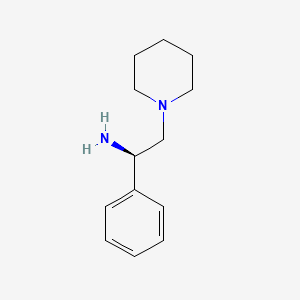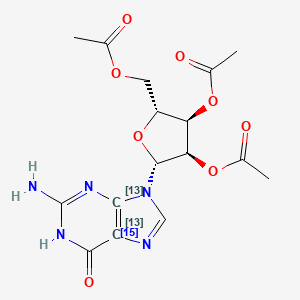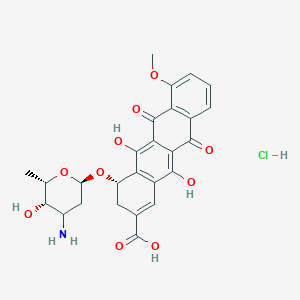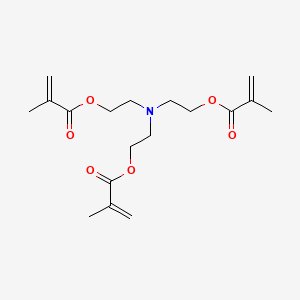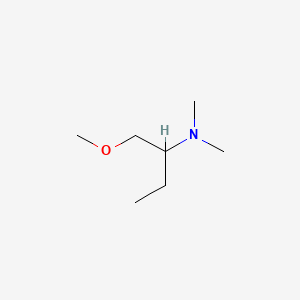
Hydroxy-Ondansetron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-Ondansetron is a derivative of Ondansetron, a well-known antiemetic drug used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgical operations . This compound shares a similar structure to Ondansetron but includes a hydroxyl group, which may alter its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-Ondansetron typically involves the hydroxylation of Ondansetron. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst.
Biocatalytic Hydroxylation: Employing enzymes like cytochrome P450 to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers better control over reaction parameters and scalability . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy-Ondansetron can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Hydroxy-Ondansetron has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on serotonin receptors and other biological targets.
Medicine: Explored for its antiemetic properties and potential use in treating nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
Hydroxy-Ondansetron exerts its effects by selectively antagonizing the serotonin receptor subtype 5-HT3 . This receptor is involved in the vomiting reflex, and its blockade prevents nausea and vomiting. The hydroxyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, leading to different therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Ondansetron: The parent compound, widely used as an antiemetic.
Granisetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Tropisetron: A 5-HT3 receptor antagonist used for the same indications.
Uniqueness: Hydroxy-Ondansetron’s uniqueness lies in its hydroxyl group, which may confer different pharmacological properties compared to its parent compound and other similar drugs . This modification can lead to variations in efficacy, metabolism, and side effects.
Propriétés
Formule moléculaire |
C18H19N3O2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-9-15(22)17-16(18(12)23)13-5-3-4-6-14(13)20(17)2/h3-8,12,15,22H,9-10H2,1-2H3 |
Clé InChI |
VBUMWRZTWGNELX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2CC(C3=C(C2=O)C4=CC=CC=C4N3C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


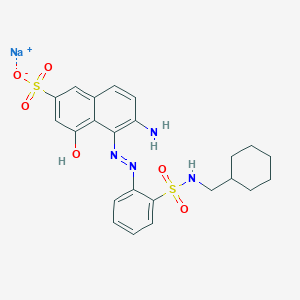
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)

![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
